(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione
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Overview
Description
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione is a chemical compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a chloro-hydroxyethyl group attached to an oxolane ring, which is further substituted with trione groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione typically involves the reaction of a suitable oxolane precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride in the presence of a base, such as pyridine, to introduce the chloro group. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of the oxolane ring, followed by chlorination and subsequent introduction of the hydroxyethyl group. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(1R)-2-hydroxyethyl]oxolane-2,3,4-trione: Lacks the chloro group, leading to different reactivity and biological activity.
(5R)-5-[(1R)-2-chloroethyl]oxolane-2,3,4-trione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the chloro and hydroxyethyl groups in (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione makes it unique, as it combines the reactivity of both functional groups
Properties
CAS No. |
76100-50-0 |
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Molecular Formula |
C6H5ClO5 |
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8H,1H2/t2-,5+/m0/s1 |
InChI Key |
MWGHCIMLVHHKJH-JLAZNSOCSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)Cl |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)Cl |
Origin of Product |
United States |
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